molecular formula C24H21ClFN5O5S B2355185 3-(((4-Chlorophenyl)sulfonyl)methyl)-N'-(1-(6-fluoro-2-pyridinyl)-4-piperidinylidene)-4-nitrobenzenecarbohydrazide CAS No. 339016-42-1

3-(((4-Chlorophenyl)sulfonyl)methyl)-N'-(1-(6-fluoro-2-pyridinyl)-4-piperidinylidene)-4-nitrobenzenecarbohydrazide

Cat. No.: B2355185
CAS No.: 339016-42-1
M. Wt: 545.97
InChI Key: AVGIILFTIWSAQO-UHFFFAOYSA-N
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Description

This compound is a carbohydrazide derivative featuring a 4-chlorophenylsulfonylmethyl group, a 4-nitrobenzene core, and a piperidinylidene moiety substituted with a 6-fluoro-2-pyridinyl ring. Its molecular complexity arises from the integration of sulfonyl, nitro, and heterocyclic groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N-[[1-(6-fluoropyridin-2-yl)piperidin-4-ylidene]amino]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O5S/c25-18-5-7-20(8-6-18)37(35,36)15-17-14-16(4-9-21(17)31(33)34)24(32)29-28-19-10-12-30(13-11-19)23-3-1-2-22(26)27-23/h1-9,14H,10-13,15H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGIILFTIWSAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)C4=NC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((4-Chlorophenyl)sulfonyl)methyl)-N'-(1-(6-fluoro-2-pyridinyl)-4-piperidinylidene)-4-nitrobenzenecarbohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O4SC_{19}H_{19}ClN_4O_4S, with a molecular weight of 426.89 g/mol. The compound features a piperidine ring, a sulfonamide group, and a nitrobenzene moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies indicate that the compound exhibits significant antibacterial properties. In vitro testing has shown that it is effective against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

The compound demonstrated moderate to strong activity against these strains, suggesting its potential as an antibacterial agent in therapeutic applications .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it shows strong inhibitory effects on acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These results indicate that the compound could be explored further for treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urease-related infections .

Anticancer Activity

In addition to its antibacterial and enzyme inhibitory effects, the compound has shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and disruption of cell cycle progression. Further research is needed to elucidate these mechanisms fully.

Case Studies

  • Antibacterial Efficacy : A study conducted on the efficacy of the compound against Salmonella typhi revealed that it inhibited bacterial growth significantly at low concentrations compared to standard antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant cases .
  • Enzyme Inhibition : In a comparative analysis of several compounds with similar structures, this compound was found to be one of the most potent urease inhibitors among tested derivatives, highlighting its therapeutic potential in managing urease-related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Analytical Differences

Compound Name / ID Core Structure Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Biological Relevance
Target Compound Benzenecarbohydrazide - 4-Nitrobenzene
- 4-Chlorophenylsulfonylmethyl
- 6-Fluoro-2-pyridinyl-piperidinylidene
N/A IR: ~1520 cm⁻¹ (NO₂), ~1350 cm⁻¹ (SO₂)
1H NMR: δ 8.2–8.5 (aromatic H), δ 2.8–3.5 (piperidinylidene)
Potential kinase/GPCR modulator
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6) Benzenecarbohydrazide - 4-Methylphenylsulfonyl
- Piperidinyl-carbonyl
N/A IR: ~1340 cm⁻¹ (SO₂), ~1650 cm⁻¹ (C=O)
1H NMR: δ 7.6–7.8 (aromatic H), δ 1.5–2.1 (piperidinyl)
Unknown, structural analog
W-18 (4-Chloro-N-{1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene}benzenesulfonamide) Sulfonamide - 4-Nitrophenethyl
- Piperidinylidene
175–178 IR: ~1525 cm⁻¹ (NO₂), ~1330 cm⁻¹ (SO₂)
1H NMR: δ 8.1–8.3 (aromatic H), δ 3.0–3.4 (piperidinylidene)
Opioid receptor ligand
N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Piperidinecarboxamide - 3-Chloro-4-fluorobenzyl
- 6-Phenoxypyrimidinyl
N/A 1H NMR: δ 7.4–7.6 (pyrimidinyl H), δ 4.3–4.5 (benzyl CH₂) Kinase inhibitor candidate

Key Observations:

Core Structural Variations: The target compound’s benzenecarbohydrazide backbone distinguishes it from sulfonamide-based analogs like W-17. The carbohydrazide group may enhance hydrogen-bonding capacity compared to sulfonamides, influencing target binding .

This contrasts with CAS 1024183-79-6, which lacks nitro functionality . The 6-fluoro-2-pyridinyl moiety in the target compound is unique among analogs, offering improved metabolic resistance compared to non-fluorinated pyridines (e.g., in W-15) .

Spectral Data: IR spectra consistently show SO₂ (~1330–1350 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches across nitro- and sulfonyl-containing analogs . In 1H NMR, piperidinylidene protons in the target compound and W-18 resonate upfield (δ 2.8–3.5) compared to saturated piperidinyl analogs (δ 1.5–2.1 in CAS 1024183-79-6) due to conjugation effects .

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